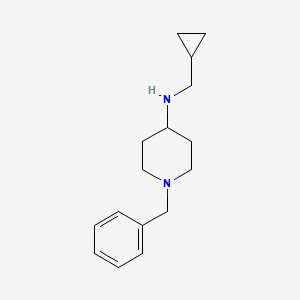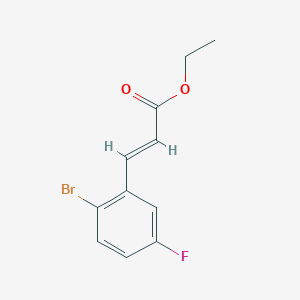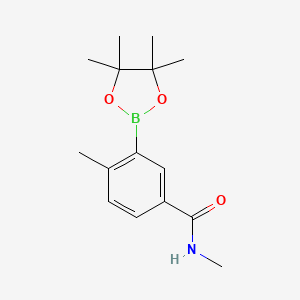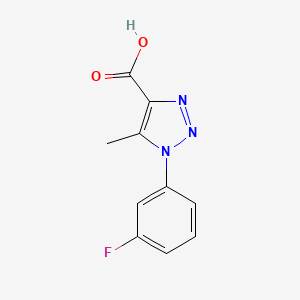![molecular formula C37H47F6IrN2P2- B3074433 (Dimethylphenylphosphine)(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate CAS No. 1019853-03-2](/img/structure/B3074433.png)
(Dimethylphenylphosphine)(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate
Overview
Description
This compound is an iridium(I) complex that is highly active and used for catalytic hydrogen isotope exchange . It is a red solid with a molecular formula of C37H47IrN2P .
Molecular Structure Analysis
The molecular structure of this compound includes an iridium(I) center coordinated to a 1,5-cyclooctadiene, a dimethylphenylphosphine, and a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene . The molecular weight is 742.20 .Physical And Chemical Properties Analysis
This compound is a red solid . It has a molecular weight of 742.20 and a molecular formula ofC37H47IrN2P . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Catalysis
(Dimethylphenylphosphine)(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate and related complexes have been extensively used as catalysts. For instance, they are employed in transfer hydrogenation reactions from 2-propanol to various unsaturated substrates, demonstrating significant catalytic activity. Their effectiveness in such reactions is often compared with other cationic iridium(I) species, showing their distinct catalytic properties (Hillier et al., 2001).
Ligand Properties and Comparison
These iridium complexes have been the subject of studies comparing the electronic and steric properties of various ligands. Research has explored the characteristic steric and electronic properties of related ligand classes in rhodium(I) and iridium(I) complexes, providing valuable insights into their chemical behaviors (Brill et al., 2015).
Reactivity with Organic Molecules
These complexes also demonstrate interesting reactivity with organic molecules such as thiophene. Studies have shown that the nature of the substrate and the ligand significantly influence the coordination mode of the organic molecule in the reaction (Rubio-Pérez et al., 2016).
Influence on Catalytic Behavior and Stability
The sterically demanding carbene ligation of these complexes significantly affects their catalytic behavior and thermal stability. For example, the exchange reaction of one phosphine ligand in certain ruthenium complexes with these carbenes has been shown to enhance catalytic properties and improve thermal stability, indicating their potential in various chemical processes (Huang et al., 1999).
Deprotection of Glycosides
The complexes are utilized in the deprotection of allyl glycosides, especially in the presence of azide groups. This method is preferred over others as it avoids the formation of unwanted cycloaddition products, demonstrating the complex's selective reactivity (Lamberth & Bednarski, 1991).
Metathesis Catalysis
They play a role in metathesis catalysis, such as ring-closing metatheses and cross metatheses. Their incorporation into ruthenium-based complexes has shown to significantly affect the efficiency and stability of the catalytic process (Bantreil & Nolan, 2011).
properties
InChI |
InChI=1S/C21H24N2.C8H11P.C8H12.F6P.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-9(2)8-6-4-3-5-7-8;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-12H,1-6H3;3-7H,1-2H3;1-2,7-8H,3-6H2;;/q;;;-1; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGUFPBRIYAYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.CP(C)C1=CC=CC=C1.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47F6IrN2P2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylphenylphosphine)(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074350.png)
![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074356.png)
![(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B3074368.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074378.png)
![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074385.png)
![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)
![N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B3074414.png)
![2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074416.png)


![[4-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B3074447.png)

![(2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3074455.png)